2-(3-Chloro-4-methoxyphenyl)acetaldehyde
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetaldehyde, where the aldehyde group is attached to a phenyl ring substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reagent to introduce the acetaldehyde group. For example, the use of a Grignard reagent followed by oxidation can yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial to achieving efficient and cost-effective production. Industrial methods may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-4-methoxybenzoic acid.
Reduction: 2-(3-Chloro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The chlorine and methoxy substituents on the phenyl ring can influence the compound’s reactivity and selectivity in various reactions. In biological systems, the compound may interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
2-(3-Chloro-4-methoxyphenyl)acetaldehyde can be compared with other similar compounds, such as:
3-Chloro-4-methoxybenzaldehyde: Lacks the acetaldehyde group, making it less reactive in certain types of reactions.
2-(4-Methoxyphenyl)acetaldehyde: Lacks the chlorine substituent, which can affect its reactivity and selectivity.
2-(3-Chloro-4-methylphenyl)acetaldehyde: The methoxy group is replaced with a methyl group, altering its chemical properties.
The unique combination of the chlorine and methoxy substituents on the phenyl ring, along with the presence of the acetaldehyde group, makes this compound a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9ClO2 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
BCUOPRJCKJWVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=O)Cl |
Origin of Product |
United States |
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